N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide

Sigma‑2 receptor pharmacology Neurodegeneration Cancer imaging

Researchers pursuing sigma-2/TMEM97-targeted PET tracer development face a critical gap: commercially available azepane-benzamide analogs lack characterized binding profiles, risking wasted screening resources on inactive scaffolds. This compound eliminates that uncertainty with confirmed affinity data. • Human σ2 receptor Ki = 7.90 nM - validated starting point for PET/SPECT tracer design targeting TMEM97 in neurodegeneration • Rat σ2 receptor Ki = 5.10 nM - enables direct translation to preclinical rodent models without species-selectivity artifacts • Seven-membered azepane ring (ΔlogP ≈ +0.8 vs. piperidine analogs) supports SAR studies modulating lipophilicity and off-target promiscuity AldrichCPR rare screening compound. No analytical data collected; all sales final. For research use only.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
Cat. No. B11707663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCC3
InChIInChI=1S/C21H24N2O3/c1-16-8-10-17(11-9-16)20(24)22-19(15-18-7-6-14-26-18)21(25)23-12-4-2-3-5-13-23/h6-11,14-15H,2-5,12-13H2,1H3,(H,22,24)/b19-15+
InChIKeyOXWUPTPENDSUGU-XDJHFCHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide (Sigma‑Aldrich product number R488631, CAS 302822‑46‑4) is a fully synthetic, small‑molecule benzamide derivative built around a seven‑membered azepane ring conjugated through a vinyl linker to a furan moiety and bearing a 4‑methyl substituent on the benzamide ring. The molecular formula is C₂₁H₂₄N₂O₃ (MW = 352.437 g·mol⁻¹) [1]. The compound is supplied exclusively through the Sigma‑Aldrich AldrichCPR collection, a curated set of rare, structurally unique screening compounds intended for early‑stage drug discovery; the vendor explicitly states that no analytical data are collected and that all sales are final with no warranty of identity or purity .

Source AldrichCPR rare screening compound; no analytical data, final saleIdentity and purity not warranted by supplier
Workflow Sigma-2 receptor binding studies and target-engagement screening
Selection Unique azepane–furan–benzamide scaffold with reported sigma-2 affinity

Irreplaceable Azepane–Furan–Benzamide Scaffold


Structurally similar compounds bearing piperidine or morpholine [1] rings in place of the azepane moiety are commercially available as AldrichCPR screening compounds (e.g., N-[2-furan-2-yl-1-(piperidine-1-carbonyl)-vinyl]-benzamide, CAS 307330-71-8, and N-[2-Furan-2-yl-1-(morpholine-4-carbonyl)-vinyl]-3,4-dimethyl-benzamide), yet the biological activity profiles of these analogs are uncharacterised in the public literature. Because the target compound displays a confirmed nanomolar affinity for the human sigma‑2 receptor (Ki = 7.90 nM) [2] that has not been reported for any close analog, substitution with a superficially similar but uncharacterised scaffold would introduce unacceptable risk of losing the specific pharmacological fingerprint required for mechanistic or phenotypic studies.

! Piperidine and morpholine analogs lack any publicly reported sigma-2 affinity data, making target engagement uncertain.
! Ring size (azepane vs. piperidine) may alter conformation, lipophilicity, and off-target profiles; pharmacological fingerprint may not transfer.
! No analytical data are collected for this AldrichCPR product; batch-to-batch identity and purity differences could confound comparative studies.

Differentiation from Closest Structural Analogs


Human Sigma-2 Receptor Affinity

The target compound binds the human sigma‑2 receptor/TMEM97 with a Ki of 7.90 nM, as determined by displacement of [³H](+)-ditolylguanidine in HEK293T cells transfected with human TMEM97 [1]. No publicly available sigma‑2 binding data exist for the piperidine analog N-[2-furan-2-yl-1-(piperidine-1-carbonyl)-vinyl]-benzamide or the morpholine analog N-[2-Furan-2-yl-1-(morpholine-4-carbonyl)-vinyl]-3,4-dimethyl-benzamide, despite their commercial availability [2].

Human sigma-2 affinity
Data to verify
Ki = 7.90 nM
Reported human sigma-2 receptor binding context
No comparator data available for piperidine or morpholine analogs
Sigma‑2 receptor pharmacology Neurodegeneration Cancer imaging

Rat Sigma-2 Receptor Affinity and Cross-Species Activity

In rat PC‑12 cells endogenously expressing the sigma‑2 receptor/TMEM97, the target compound displaces [³H]-ditolylguanidine with a Ki of 5.10 nM [1]. This cross‑species affinity is not documented for any piperidine‑ or morpholine‑based analogs of this scaffold [2], providing the only species‑bridging data point available for this chemotype.

Rat sigma-2 affinity
Data to verify
Ki = 5.10 nM
Supports rodent model target-engagement context
Cross-species binding reported; analog data unavailable
Sigma‑2 receptor pharmacology Preclinical rodent models Species translation

Azepane Ring Size vs. Piperidine Analogs

The azepane ring in the target compound provides a seven‑membered saturated nitrogen heterocycle (one‑carbon larger than the piperidine ring in the closest commercial analog, CAS 307330‑71‑8) . Seven‑membered rings exhibit distinct puckering conformations and increased flexibility compared to six‑membered rings, which can alter the projection of the adjacent carbonyl and the overall three‑dimensional shape of the molecule [1]. The molecular formula of the target compound (C₂₁H₂₄N₂O₃, MW = 352.44) differs from the piperidine analog (C₁₉H₂₀N₂O₃, MW = 324.38) by one CH₂CH₂ unit [2], translating to a calculated logP shift of approximately +0.8 units based on fragment‑based estimation.

Ring size comparison
Class-level
Azepane (7) vs piperidine (6)
Ring size may shift lipophilicity and conformation
Fragment-based estimation; class-level inference, requires experimental profiling
Medicinal chemistry Ring‑size SAR Conformational diversity

Recommended Application Scenarios


Sigma-2 Probe for Neurodegenerative Imaging

The compound’s confirmed nanomolar affinity for the human sigma‑2 receptor (Ki = 7.90 nM) [1] supports its use as a starting scaffold for the design of PET or SPECT imaging agents targeting TMEM97, a receptor upregulated in Alzheimer’s disease and other neurodegenerative conditions. Because no analog in this chemical class has a characterised sigma‑2 profile, procurement of this particular compound eliminates the need for de novo affinity screening of a structurally uncharacterised library.

Rodent Proof-of-Concept Studies

With a Ki of 5.10 nM at the rat sigma‑2 receptor [1], the compound is directly applicable to preclinical rodent models of CNS disease or cancer without the risk of species‑selectivity artefacts, a translational advantage absent in all commercially available structural analogs.

Ring-Size Diversity for Lipophilicity Tuning

The seven‑membered azepane ring differentiates the compound from six‑membered piperidine congeners by increasing molecular surface area and lipophilicity (estimated ΔlogP ≈ +0.8 vs. the piperidine analog [2]), making it a valuable tool for structure–activity relationship studies where modulating logD and off‑target promiscuity through ring‑size variation is a key design objective.

Oncology Cytotoxicity Screening via Sigma-2

Sigma‑2 receptor ligands are known to trigger apoptosis in cancer cells via oxidative stress pathways. The compound’s sigma‑2 binding data [1] position it as a qualified entry point for antiproliferative screening cascades against tumour cell lines, where uncharacterized analogs would require resource‑intensive target‑engagement validation before phenotypic screening could be interpreted.

Application
Selection Property
Validation Focus
Sigma-2 probe development for neurodegeneration research
Reported human sigma-2 receptor binding
Target engagement in TMEM97 models
Rodent model target-engagement studies
Cross-species sigma-2 affinity report
Rodent model endpoint response
Ring-size SAR for physicochemical tuning
Azepane scaffold vs piperidine congener
Lipophilicity and permeability profiling
Sigma-2-mediated cytotoxicity screening
Reported sigma-2 binding
Cell-model endpoint review
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